molecular formula C23H15FN2O3 B11127373 7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11127373
M. Wt: 386.4 g/mol
InChI Key: VOWUPYRDZNHPGK-UHFFFAOYSA-N
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Description

7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a chromeno-pyrrole core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe chromeno-pyrrole core is then constructed via cyclization reactions, often using catalysts such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of structural features, which may result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H15FN2O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15FN2O3/c1-13-9-10-25-18(11-13)26-20(14-5-3-2-4-6-14)19-21(27)16-12-15(24)7-8-17(16)29-22(19)23(26)28/h2-12,20H,1H3

InChI Key

VOWUPYRDZNHPGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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